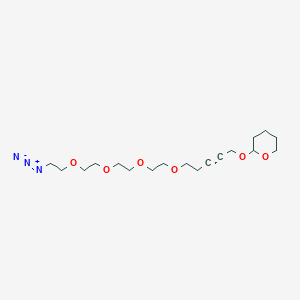![molecular formula C17H19NO4S B13712028 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid is a sulfonamide derivative of tranexamic acid. This compound is characterized by its unique structure, which includes a naphthalene ring attached to a sulfonyl group, an amino group, and a cyclohexanecarboxylic acid moiety
Méthodes De Préparation
The synthesis of 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with tranexamic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the transition states of amines and esters in biological processes, leading to enzyme inhibition. The naphthalene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid can be compared with other sulfonamide derivatives, such as:
- 4-((4-Methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid
- 4-((4-Methoxybenzenesulfonamido)methyl)cyclohexane-1-carboxylic acid
These compounds share similar structural features but differ in the substituents on the aromatic ring
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-(naphthalen-2-ylsulfonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO4S/c19-17(20)13-5-8-15(9-6-13)18-23(21,22)16-10-7-12-3-1-2-4-14(12)11-16/h1-4,7,10-11,13,15,18H,5-6,8-9H2,(H,19,20) |
Clé InChI |
SDKMKOTUCOGZCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



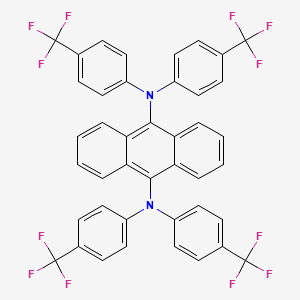
![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)


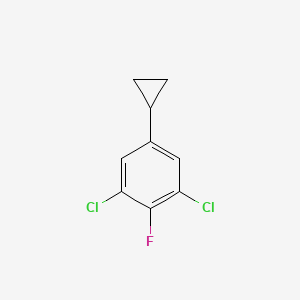

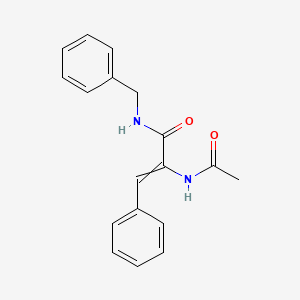
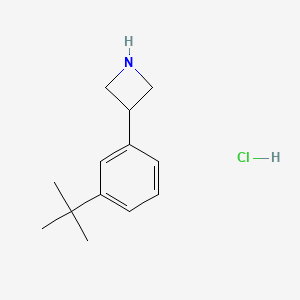

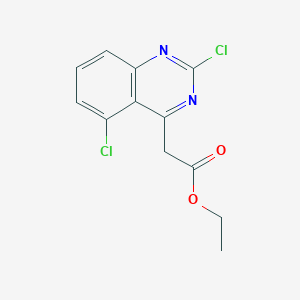
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
